molecular formula C19H22ClN3O2 B2734333 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide CAS No. 921851-37-8

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide

Cat. No.: B2734333
CAS No.: 921851-37-8
M. Wt: 359.85
InChI Key: XQPKJMKHUXMSOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide is a heterocyclic compound featuring a pyridazinone core substituted with a 4-chlorophenyl group at the 3-position. The pyridazinone ring is linked via an ethyl chain to a cyclohexanecarboxamide moiety. The 4-chlorophenyl group may enhance lipophilicity and receptor binding, while the cyclohexane carboxamide contributes to steric bulk and metabolic stability .

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c20-16-8-6-14(7-9-16)17-10-11-18(24)23(22-17)13-12-21-19(25)15-4-2-1-3-5-15/h6-11,15H,1-5,12-13H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPKJMKHUXMSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide typically involves multiple steps. One common route starts with the preparation of the pyridazinone core, which can be achieved through the cyclization of appropriate hydrazine derivatives with diketones. The chlorophenyl group is then introduced via electrophilic aromatic substitution reactions. The final step involves the coupling of the pyridazinone intermediate with cyclohexanecarboxylic acid or its derivatives under amide bond-forming conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the pyridazinone core or the cyclohexane ring.

    Reduction: Reduction reactions can target the carbonyl groups within the molecule.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the chlorophenyl group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying enzyme interactions or as a ligand in receptor binding studies.

    Medicine: There is potential for this compound to be developed into a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It could be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The pyridazinone core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the cyclohexanecarboxamide moiety can contribute to the overall stability and solubility of the compound.

Comparison with Similar Compounds

Structural Analog 1: 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines

Key Differences :

  • Core Structure: Oxadiazine (six-membered ring with two nitrogen and one oxygen atom) vs. pyridazinone (two adjacent nitrogen atoms in a six-membered ring).
  • Substituents : Trichloromethyl group at position 4 vs. cyclohexanecarboxamide in the target compound.
  • Synthesis : Synthesized via dehydrosulfurization of thiourea precursors under acidic conditions , contrasting with the target compound’s likely alkylation or coupling strategies.

Impact on Properties :
The trichloromethyl group increases electrophilicity and may enhance reactivity but reduce metabolic stability compared to the carboxamide group.

Structural Analog 2: Pyrazolo-Pyridine-N-Acetamides

Key Differences :

  • Core Structure: Pyrazolo[3,4-b]pyridinone (fused pyrazole-pyridine system) vs. pyridazinone.
  • Substituents : 4-Methyl and phenyl groups on the pyrazolo-pyridine core vs. 4-chlorophenyl in the target compound.

Impact on Properties: The fused pyrazole-pyridine system may improve π-π stacking interactions in receptor binding compared to pyridazinone. The methyl group could reduce solubility relative to the chloro substituent.

Structural Analog 3: Cyclohexanecarboxamide Derivatives (Patent EP 3 643 703 A1)

Key Differences :

  • Substituents : 4-Methoxyphenyl or methyl groups on the cyclohexane vs. unsubstituted cyclohexane in the target compound.
  • Synthesis: Employs LiOH-mediated hydrolysis of ester precursors in methanol/THF , a step relevant to carboxamide formation in the target compound.

The unsubstituted cyclohexane in the target compound may improve passive membrane diffusion due to reduced polarity.

Structural Analog 4: N-(2,3-Dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide

Key Differences :

  • Substituents : Dichloro and hydroxyl groups on the phenyl ring vs. single chloro substituent in the target compound.
  • Core Structure: Lacks the pyridazinone ring, focusing solely on carboxamide-phenyl interactions .

Impact on Properties: The hydroxyl group increases solubility but may reduce blood-brain barrier penetration. The dichloro substitution could enhance steric hindrance compared to the target’s monosubstituted phenyl.

Comparative Data Table

Feature Target Compound Oxadiazine Analog Pyrazolo-Pyridine Cyclohexanecarboxamide Patent
Core Structure Pyridazinone 1,3,5-Oxadiazine Pyrazolo[3,4-b]pyridinone Cyclohexanecarboxamide
Key Substituents 4-Chlorophenyl, cyclohexanecarboxamide 4-Trichloromethyl, N-aryl 4-Methyl, N-phenylacetamide 4-Methoxyphenyl, methylcyclohexane
Synthetic Method Likely alkylation/coupling Dehydrosulfurization N-Alkylation in DMF/K₂CO₃ Hydrolysis of esters with LiOH
Lipophilicity (Predicted) High (Cl, cyclohexane) Very high (trichloromethyl) Moderate (methyl, phenyl) Moderate (methoxy, methyl)
Potential Bioactivity Kinase inhibition, anti-inflammatory Antibacterial, antifungal Anticancer, enzyme inhibition Kinase modulation

Key Research Findings

  • Synthetic Flexibility : The target compound’s ethyl linker and carboxamide group allow modular synthesis, as seen in pyrazolo-pyridine and patent derivatives .
  • Substituent Effects : Chloro groups enhance binding to hydrophobic pockets, while methoxy or hydroxyl groups improve solubility at the cost of membrane permeability .
  • Heterocyclic Core Impact: Pyridazinone’s planar structure may favor intercalation or flat binding sites compared to the non-planar oxadiazine or fused pyrazolo-pyridine systems.

Biological Activity

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.

  • Molecular Formula : C20H24ClN3O2
  • Molecular Weight : 373.88 g/mol
  • Structural Features : The compound features a pyridazinone core, substituted with a chlorophenyl group and an ethyl chain terminating in a cyclohexanecarboxamide moiety. This unique structure is believed to influence its biological activity significantly.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridazinone Core : This can be achieved through the cyclization of hydrazine derivatives with diketones.
  • Electrophilic Aromatic Substitution : The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
  • Coupling Reaction : The final step involves coupling the pyridazinone intermediate with cyclohexanecarboxylic acid or its derivatives under amide bond-forming conditions, often using reagents like EDCI or DCC.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or modulate the activity of these targets through the following mechanisms:

  • Enzyme Inhibition : The pyridazinone core can interact with active sites of enzymes, potentially leading to inhibition of their function.
  • Receptor Binding : The chlorophenyl group enhances binding affinity through hydrophobic interactions, while the cyclohexanecarboxamide moiety contributes to stability and solubility.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that pyridazinone derivatives can induce apoptosis in cancer cells by activating specific signaling pathways.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. In vitro studies have demonstrated that related compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting a potential role in treating neurodegenerative diseases.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReferences
AnticancerInduces apoptosis in cancer cells
NeuroprotectionProtects neuronal cells from oxidative stress
Enzyme InteractionInhibits specific enzyme activities

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.